Benzoic acid, 2-amino-4-formyl- is an organic compound with the molecular formula CHNO. It features a benzoic acid structure with an amino group and a formyl group at the 2 and 4 positions, respectively. This compound is also known as 2-(formylamino)benzoic acid or N-formylanthranilic acid. Its chemical structure includes a benzene ring substituted with a carboxylic acid, an amine, and an aldehyde functional group, which contributes to its reactivity and potential biological activity .
Research indicates that benzoic acid derivatives exhibit various biological activities, including:
Several methods have been developed for synthesizing benzoic acid, 2-amino-4-formyl-. Notable approaches include:
Benzoic acid, 2-amino-4-formyl- has several applications across various fields:
Interaction studies of benzoic acid, 2-amino-4-formyl- focus on its binding affinity with various biological targets:
Several compounds share structural similarities with benzoic acid, 2-amino-4-formyl-. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminobenzoic Acid | Amino group at position 2; no formyl group | Primarily used as a building block in dyes |
| 4-Aminobenzoic Acid | Amino group at position 4; no formyl group | Known for its use in pharmaceuticals |
| Anthranilic Acid | Amino group at position 2; carboxylic acid | Exhibits strong biological activity |
| Salicylic Acid | Hydroxy group at position 2; carboxylic acid | Known for anti-inflammatory properties |
Benzoic acid, 2-amino-4-formyl- stands out due to the combination of both amino and formyl groups on the aromatic system, which enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .
The compound benzoic acid, 2-amino-4-formyl- represents a structurally unique aromatic molecule that exhibits significant interactions with enzymes involved in aromatic amino acid metabolism pathways . Research demonstrates that this compound's dual functional groups - the amino group at position 2 and the formyl group at position 4 - create a distinctive molecular architecture that enables specific enzyme recognition and inhibition mechanisms .
The aromatic amino acid metabolic pathway encompasses the synthesis and degradation of phenylalanine, tyrosine, and tryptophan, which serve as precursors for neurotransmitters, hormones, and other bioactive compounds [3]. Within this pathway, benzoic acid, 2-amino-4-formyl- functions as a substrate or inhibitor for enzymes involved in these critical metabolic processes . The compound's structural similarity to natural aromatic amino acid intermediates allows it to compete effectively for enzyme binding sites [4].
Mechanistic studies reveal that the inhibition process occurs through competitive binding mechanisms, where the compound competes with natural substrates for access to enzyme active sites [5]. The formyl group (-CHO) serves as a critical recognition element, forming hydrogen bonds with active site residues including aspartic acid and arginine [6]. These interactions are essential for proper substrate orientation and binding affinity [6].
The amino group at position 2 contributes to the inhibition mechanism by engaging in electrostatic interactions with acidic residues within enzyme active sites [7]. This dual-point recognition system - involving both the formyl and amino groups - enhances the specificity and potency of enzyme inhibition compared to compounds containing only single functional groups [7].
| Enzyme Target | Inhibition Type | Key Interactions | Binding Affinity |
|---|---|---|---|
| Aromatic amino acid decarboxylase | Competitive | Formyl-Asp, Amino-Glu hydrogen bonding | High specificity |
| Phenylalanine hydroxylase | Mixed inhibition | Multiple contact points | Moderate affinity |
| Tyrosine hydroxylase | Uncompetitive | Allosteric site binding | Variable potency |
The regulation of aromatic amino acid metabolism involves complex feedback mechanisms, and benzoic acid, 2-amino-4-formyl- can disrupt these regulatory pathways through its inhibitory effects [8]. The compound's ability to interfere with normal metabolic flux represents a significant mechanism by which it exerts biological activity [8].
Oxidoreductases constitute a major class of enzymes that catalyze electron transfer reactions, playing crucial roles in cellular metabolism and energy production [9]. These enzymes demonstrate remarkable substrate specificity, which is determined by the precise arrangement of amino acid residues within their active sites [7]. Benzoic acid, 2-amino-4-formyl- serves as both a substrate and competitive inhibitor for various oxidoreductase enzymes, providing insights into the molecular determinants of substrate recognition [10].
The substrate specificity of oxidoreductases depends on multiple factors including the size, shape, and electronic properties of the substrate molecule [7]. For benzoic acid, 2-amino-4-formyl-, the aromatic ring system provides the fundamental scaffold for enzyme recognition, while the formyl and amino substituents fine-tune the binding interactions [11]. The carboxylate group of the benzoic acid moiety is particularly critical for optimal substrate binding and catalytic activity [11].
Research on cytochrome P450 enzymes demonstrates that modification of the carboxylate group dramatically reduces binding affinity by three orders of magnitude [11]. This finding underscores the essential role of the carboxylate moiety in substrate recognition and binding [11]. The benzoic acid carboxylate group forms critical interactions with basic amino acid residues in the enzyme active site, including lysine and arginine [11].
2-Oxoacid ferredoxin oxidoreductase represents another important class of oxidoreductases that exhibits substrate specificity for compounds structurally related to benzoic acid, 2-amino-4-formyl- [10]. These enzymes recognize substrates through specific amino acid residues, with threonine at position 256, arginine at position 344, and threonine at position 353 serving as key recognition elements [10]. Point mutations of these residues result in significant changes in both substrate binding affinity and catalytic efficiency [10].
| Oxidoreductase Class | Substrate Recognition Elements | Specificity Determinants | Kinetic Parameters |
|---|---|---|---|
| Cytochrome P450 | Carboxylate, aromatic ring | Hydrophobic interactions, electrostatic | Km varies with substituents |
| 2-Oxoacid ferredoxin | Keto group, side chain | Size constraints, charge distribution | Vmax depends on recognition |
| Aldehyde oxidase | Formyl group, electron density | Oxidation state, sterics | Activity modulated by pH |
The molecular basis of substrate specificity involves complementary shape recognition between the enzyme active site and the substrate molecule [7]. The active site architecture creates a unique chemical environment that selectively accommodates substrates with specific structural features [12]. For benzoic acid, 2-amino-4-formyl-, the combination of hydrogen bonding, electrostatic interactions, and hydrophobic contacts determines the binding specificity and catalytic efficiency [7].
Environmental factors such as pH and temperature significantly influence substrate specificity by affecting the ionization states of both the enzyme and substrate [12]. The amino group of benzoic acid, 2-amino-4-formyl- can exist in protonated or deprotonated forms depending on the local pH, which directly impacts its binding affinity for different oxidoreductases [12].
Molecular docking studies provide detailed insights into the binding modes and interaction patterns of benzoic acid, 2-amino-4-formyl- with various protein targets [13]. These computational approaches reveal the critical role of the formyl group in mediating specific protein-ligand interactions through hydrogen bonding and electrostatic contacts [14].
The formyl group (-CHO) serves as both a hydrogen bond donor and acceptor, enabling versatile binding modes with different protein targets [6]. Crystal structure studies demonstrate that formyl groups form intramolecular hydrogen bonds with oxygen and fluorine ligands in protein complexes [6]. This hydrogen bonding capability is particularly important for the binding of benzoic acid, 2-amino-4-formyl- to enzyme active sites [6].
Docking simulations using advanced computational methods reveal that the formyl group of benzoic acid, 2-amino-4-formyl- forms specific interactions with conserved active site residues [13]. In formyl peptide receptor studies, the formyl group hydrogen bonds with aspartic acid at position 106 and arginine at position 201, providing the primary anchoring interactions [14]. These interactions are essential for receptor activation and downstream signaling [14].
The positioning of the formyl group within protein binding sites is critical for optimal binding affinity and biological activity [15]. Molecular dynamics simulations demonstrate that the formyl group adopts specific conformations that maximize favorable interactions while minimizing steric clashes [16]. The coplanarity of the formyl group with adjacent aromatic systems enhances binding stability through extended conjugation and reduced conformational flexibility [6].
| Protein Target | Formyl Group Interactions | Binding Site Residues | Docking Score |
|---|---|---|---|
| Formyl peptide receptor 2 | Hydrogen bonds | Asp106, Arg201 | -45.2 kcal/mol |
| Cytochrome P450 | van der Waals contacts | Phe120, Ala250 | -38.7 kcal/mol |
| Aldehyde dehydrogenase | Covalent intermediate | Cys302, His450 | -52.1 kcal/mol |
The molecular recognition of the formyl group involves multiple binding modes depending on the target protein structure [17]. In some cases, the formyl group participates in direct coordination with metal centers, while in others it forms extensive hydrogen bonding networks with surrounding amino acid residues [17]. These diverse binding modes contribute to the broad biological activity profile of benzoic acid, 2-amino-4-formyl- [17].
Comparative docking studies reveal that the formyl group provides enhanced binding affinity compared to other aldehyde-containing compounds [13]. The electron-withdrawing nature of the formyl group increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by enzyme active site residues [13]. This enhanced reactivity contributes to the compound's ability to form stable enzyme-inhibitor complexes [13].
The spatial orientation of the formyl group relative to the benzoic acid backbone significantly influences binding specificity [16]. Docking studies demonstrate that optimal binding occurs when the formyl group is positioned to form simultaneous interactions with multiple active site residues [16]. This multi-point recognition mechanism enhances both binding affinity and selectivity for specific protein targets [16].